3,4-dihydro-2H-quinolin-1-yl-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)methanone
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Overview
Description
3,4-dihydro-2H-quinolin-1-yl-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)methanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core, a methoxy group, a morpholine ring, and a sulfonylphenyl group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. The methoxy group can be introduced through methylation reactions, while the morpholine ring is often added via nucleophilic substitution reactions. The sulfonylphenyl group is usually attached through sulfonation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification methods such as recrystallization, chromatography, and distillation are commonly employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-quinolin-1-yl-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
3,4-dihydro-2H-quinolin-1-yl-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)methanone involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonylphenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-phenyl-(3,4-dihydro-2H-quinolin-1-yl)-methanone
- 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
Uniqueness
Compared to similar compounds, 3,4-dihydro-2H-quinolin-1-yl-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)methanone stands out due to its unique combination of functional groups. The presence of the methoxy group, morpholine ring, and sulfonylphenyl group provides distinct chemical properties and potential biological activities that are not found in other quinoline derivatives .
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-19-9-8-17(15-20(19)29(25,26)22-11-13-28-14-12-22)21(24)23-10-4-6-16-5-2-3-7-18(16)23/h2-3,5,7-9,15H,4,6,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFOWUHOZSZWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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